molecular formula C22H20BrNO3 B4965826 4-(3-bromo-5-ethoxy-4-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one CAS No. 6238-51-3

4-(3-bromo-5-ethoxy-4-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one

Cat. No. B4965826
CAS RN: 6238-51-3
M. Wt: 426.3 g/mol
InChI Key: ZCFQUXYQGATNJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 4-(3-bromo-5-ethoxy-4-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one, also known as BEBQ, is a synthetic organic compound. It belongs to the class of benzoquinolinones and has been studied extensively for its potential applications in scientific research.

Mechanism of Action

4-(3-bromo-5-ethoxy-4-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one exerts its biological effects through the inhibition of the NF-κB pathway, which is a key mediator of inflammation. It also inhibits the activity of COX-2, an enzyme involved in the production of inflammatory mediators. Additionally, 4-(3-bromo-5-ethoxy-4-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
4-(3-bromo-5-ethoxy-4-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It also reduces the production of reactive oxygen species, which are involved in oxidative stress. Additionally, 4-(3-bromo-5-ethoxy-4-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has been shown to inhibit the growth of cancer cells and induce apoptosis.

Advantages and Limitations for Lab Experiments

One of the advantages of 4-(3-bromo-5-ethoxy-4-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one is its broad range of biological activities, which makes it a promising candidate for the development of new therapeutics. However, one of the limitations of 4-(3-bromo-5-ethoxy-4-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one is its low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for research on 4-(3-bromo-5-ethoxy-4-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one. One area of interest is the development of new synthetic methods for 4-(3-bromo-5-ethoxy-4-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one that could improve its solubility and make it more amenable to use in experimental settings. Another area of interest is the identification of new targets for 4-(3-bromo-5-ethoxy-4-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one, which could expand its potential applications in scientific research. Additionally, further studies are needed to fully understand the mechanisms underlying the biological effects of 4-(3-bromo-5-ethoxy-4-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one and to determine its safety and efficacy in humans.

Synthesis Methods

The synthesis of 4-(3-bromo-5-ethoxy-4-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one involves the condensation of 3-bromo-5-ethoxy-4-methoxyaniline with 2-aminobenzoic acid, followed by cyclization with acetic anhydride. The reaction is carried out under reflux conditions and yields the final product as a white solid.

Scientific Research Applications

4-(3-bromo-5-ethoxy-4-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory, anti-cancer, and anti-oxidant properties. 4-(3-bromo-5-ethoxy-4-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

4-(3-bromo-5-ethoxy-4-methoxyphenyl)-3,4-dihydro-1H-benzo[h]quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20BrNO3/c1-3-27-19-11-14(10-18(23)22(19)26-2)17-12-20(25)24-21-15-7-5-4-6-13(15)8-9-16(17)21/h4-11,17H,3,12H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCFQUXYQGATNJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C2CC(=O)NC3=C2C=CC4=CC=CC=C43)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30387497
Record name AC1MFB2R
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30387497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-bromo-5-ethoxy-4-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one

CAS RN

6238-51-3
Record name AC1MFB2R
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30387497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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